molecular formula C8H12O3 B8230139 Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate

Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate

Cat. No.: B8230139
M. Wt: 156.18 g/mol
InChI Key: ZCCBGURKMGXPON-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxy-1-bicyclo[111]pentanyl)acetate is an organic compound with the molecular formula C8H12O3 It features a bicyclo[111]pentane core, which is a highly strained and unique structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions introduce the hydroxy and ester functionalities to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis of bicyclo[1.1.1]pentane derivatives often involves photochemical reactions and batch processes . These methods are designed to produce the compound in multigram to kilogram quantities, suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with molecular targets through its functional groups. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The bicyclo[1.1.1]pentane core provides a rigid and strained structure, which can affect the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate is unique due to its specific combination of functional groups and the bicyclo[1.1.1]pentane core. This combination provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate, identified by CAS number 2231677-02-2, is a compound that has garnered attention due to its unique bicyclic structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane moiety, which is known for enhancing the pharmacokinetic profiles of various drug candidates. The molecular formula is C8H12O3C_8H_{12}O_3 with a molecular weight of approximately 156.18 g/mol. This unique structure may contribute to its biological activity by providing improved metabolic stability and solubility compared to traditional compounds.

Key Physical Properties

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
Flash PointNot specified

Pharmacological Potential

Recent studies have demonstrated that compounds containing the bicyclo[1.1.1]pentane motif exhibit significant biological activities, particularly in the context of enzyme inhibition and anti-inflammatory responses.

  • Enzyme Inhibition : Research indicates that derivatives of bicyclo[1.1.1]pentane can serve as effective inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease pathology. For instance, modifications in the bicyclic structure have shown improvements in passive permeability and oral bioavailability in mouse models, suggesting that similar modifications could enhance the therapeutic profile of this compound .
  • Anti-inflammatory Effects : A study focused on BCP-containing LXA4 analogues reported that certain derivatives significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, showcasing their potential as anti-inflammatory agents . The incorporation of the bicyclo structure was found to increase metabolic stability and reduce pro-inflammatory cytokine release.

Study on Anti-inflammatory Activity

In a recent investigation into the anti-inflammatory properties of BCP derivatives, researchers synthesized several analogues of LXA4 incorporating the bicyclo[1.1.1]pentane moiety. The results indicated that these compounds exhibited potent inhibitory effects on NFκB signaling pathways, with one analogue demonstrating an IC50 value in the picomolar range . This suggests a promising avenue for developing new anti-inflammatory therapies based on this structural motif.

The biological activity of this compound is likely mediated through several mechanisms:

  • Structural Rigidity : The rigid bicyclic structure may enhance binding affinity to target enzymes or receptors.
  • Metabolic Stability : The unique configuration could provide resistance to metabolic degradation, prolonging the compound's action in biological systems.
  • Solubility and Permeability : Enhanced solubility characteristics may facilitate better absorption and distribution within biological tissues.

Properties

IUPAC Name

methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-6(9)2-7-3-8(10,4-7)5-7/h10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCBGURKMGXPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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